Cas no 220986-36-7 (2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4h,5h-pyrano[4,3-b]pyran -3-carbonitrile)

2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4h,5h-pyrano[4,3-b]pyran -3-carbonitrile structure
220986-36-7 structure
Product Name:2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4h,5h-pyrano[4,3-b]pyran -3-carbonitrile
Numero CAS:220986-36-7
MF:C16H11BrN2O3
MW:359.174143075943
CID:1410233
PubChem ID:2838890
Update Time:2025-04-20

2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4h,5h-pyrano[4,3-b]pyran -3-carbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4h,5h-pyrano[4,3-b]pyran -3-carbonitrile
    • 2-Amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
    • 2-Amino-4-(4-bromphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitril
    • 4H,5H-Pyrano[4,3-b]pyran-3-carbonitrile, 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-
    • 2-Amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile; 2-Amino-4-(4-bromphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitril; 4H,5H-Pyrano[4,3-b]pyran-3-carbonitrile, 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-
    • 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile
    • CS-0323972
    • 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
    • CHEMBL2282430
    • STK084644
    • 220986-36-7
    • AKOS002928326
    • SS-0791
    • AKOS016186719
    • SR-01000508925
    • SR-01000508925-1
    • AB00078634-01
    • Inchi: 1S/C16H11BrN2O3/c1-8-6-12-14(16(20)21-8)13(11(7-18)15(19)22-12)9-2-4-10(17)5-3-9/h2-6,13H,19H2,1H3
    • Chiave InChI: UJUKDTPFNKNATE-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(=CC=1)C1C(C#N)=C(N)OC2C=C(C)OC(C1=2)=O

Proprietà calcolate

  • Massa esatta: 357.99533
  • Massa monoisotopica: 357.995
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 1
  • Complessità: 660
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 85.3Ų

Proprietà sperimentali

  • Densità: 1.66
  • Punto di ebollizione: 609.7°C at 760 mmHg
  • Punto di infiammabilità: 322.6°C
  • Indice di rifrazione: 1.688
  • PSA: 85.34
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited